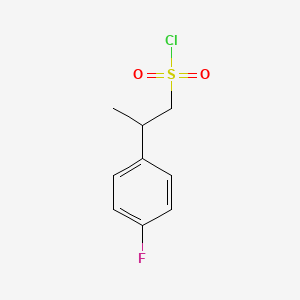

2-(4-Fluorophenyl)propane-1-sulfonyl chloride

描述

BenchChem offers high-quality 2-(4-Fluorophenyl)propane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)propane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(4-fluorophenyl)propane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCKFDJGNQUHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(4-Fluorophenyl)propane-1-sulfonyl Chloride: Physicochemical Profiling, Reactivity, and Synthetic Applications in Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the strategic incorporation of three-dimensional, metabolically stable motifs is critical for overcoming attrition rates associated with poor pharmacokinetic profiles. 2-(4-Fluorophenyl)propane-1-sulfonyl chloride (CAS: 1533915-56-8) emerges as a highly specialized, bifunctional building block designed to address these challenges[1]. By bridging the highly reactive electrophilicity of a sulfonyl chloride with the lipophilic, sp3 -enriched architecture of a fluorinated propyl chain, this reagent enables the rapid generation of complex sulfonamides and sulfonate esters.

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic reactivity, and validated experimental workflows, serving as a comprehensive guide for synthetic and medicinal chemists.

Physicochemical & Structural Profiling

The structural architecture of 2-(4-fluorophenyl)propane-1-sulfonyl chloride is defined by three core domains: an electrophilic sulfonyl chloride group, a flexible aliphatic propyl linker, and a para-fluorinated phenyl ring. Notably, the attachment of the fluorophenyl group at the C2 position of the propane chain introduces a chiral center, which is highly advantageous for increasing the Fsp3 fraction (the ratio of sp3 hybridized carbons to total carbons) of downstream drug candidates.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and identifiers for this building block, synthesized from authoritative chemical databases[2][3].

| Property / Identifier | Value / Description |

| IUPAC Name | 2-(4-fluorophenyl)propane-1-sulfonyl chloride |

| CAS Registry Number | 1533915-56-8 |

| PubChem CID | 83647486 |

| Molecular Formula | C9H10ClFO2S |

| Molecular Weight | 236.69 g/mol |

| Monoisotopic Mass | 236.0074 Da |

| SMILES String | CC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F |

| InChIKey | FKCKFDJGNQUHHT-UHFFFAOYSA-N |

| Predicted Collision Cross Section | 143.1 Ų (as [M+H]+ adduct) |

Mechanistic Reactivity & Hydrolytic Stability

Sulfonyl chlorides are characterized by a highly electrophilic hexavalent sulfur atom, making them premier reagents for the installation of sulfonamide linkages[4]. However, their utility is often bottlenecked by their susceptibility to solvolysis (hydrolysis) in the presence of trace atmospheric moisture, leading to the formation of unreactive sulfonic acids[5].

The structural design of 2-(4-fluorophenyl)propane-1-sulfonyl chloride intrinsically mitigates this liability. The presence of the 4-fluorophenyl ring and a methyl group at the C2 position creates significant β -branching relative to the sulfonyl center. This steric bulk acts as a kinetic shield, impeding the trajectory of weak, neutral nucleophiles (like water) while remaining accessible to strong, polarized nucleophiles (like primary and secondary amines).

Fig 1: Chemoselective reactivity pathways of the sulfonyl chloride electrophile.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific causality for reagent selection and built-in In-Process Controls (IPCs) to verify reaction success in real-time.

Protocol A: N-Sulfonylation of Primary/Secondary Amines

Objective: High-yielding synthesis of sulfonamides via nucleophilic acyl substitution at the sulfur center.

-

Preparation & Solvent Selection: Dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration) under an inert Nitrogen ( N2 ) atmosphere.

-

Causality: Anhydrous aprotic solvents are mandatory to suppress competitive hydrolysis of the sulfonyl chloride. The inert atmosphere prevents oxidative degradation of electron-rich amines.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq) to the solution.

-

Causality: The reaction generates one equivalent of HCl. The non-nucleophilic tertiary base acts as an acid scavenger, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium forward.

-

-

Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Add 2-(4-fluorophenyl)propane-1-sulfonyl chloride (1.1 eq) dropwise as a solution in DCM.

-

Causality: Sulfonylation is highly exothermic. Initiating the reaction at 0 °C provides kinetic control, minimizing the formation of bis-sulfonylated byproducts and thermal degradation.

-

-

Propagation & Self-Validation (IPC): Remove the ice bath and allow the reaction to warm to room temperature over 2 hours. Validate reaction progress via LC-MS or TLC (Hexane:Ethyl Acetate).

-

Validation Metric: The system validates itself when the UV/ninhydrin-active spot of the starting amine disappears, and a new, more lipophilic spot (the sulfonamide) appears. If a highly polar baseline spot forms, it indicates moisture contamination (sulfonic acid formation).

-

-

Quench & Isolation: Dilute with additional DCM and wash sequentially with 1N aqueous HCl, saturated NaHCO3 , and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

-

Causality: The acidic wash selectively protonates and removes excess unreacted amine and DIPEA into the aqueous layer, leaving the neutral sulfonamide in the organic phase.

-

Protocol B: Reagent Integrity Validation (Quality Control)

Because sulfonyl chlorides degrade over time upon exposure to humidity, it is critical to validate the integrity of the reagent batch prior to use in complex syntheses.

-

Derivatization: Dissolve 5 mg of the sulfonyl chloride in 1 mL of anhydrous Methanol containing 10 µL of TEA. Stir for 10 minutes.

-

Analysis: Inject the mixture into an LC-MS system.

-

Validation Metric: Intact sulfonyl chloride will quantitatively convert to the methyl sulfonate ester (Detected Mass: [M−Cl+OCH3] ). If the reagent has degraded, the mass of the sulfonic acid will be detected, and the batch should be discarded or recrystallized.

Medicinal Chemistry Design Rationale

The selection of 2-(4-fluorophenyl)propane-1-sulfonyl chloride over simpler aliphatic or aromatic sulfonyl chlorides is driven by distinct pharmacodynamic and pharmacokinetic advantages.

Fig 2: Structural motifs and their corresponding medicinal chemistry benefits.

-

Fluorine Bioisosterism: The incorporation of a fluorine atom at the para-position of the phenyl ring is a classic metabolic blockade strategy. It prevents Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, significantly extending the biological half-life of the resulting molecule. Furthermore, the strong electron-withdrawing nature of fluorine modulates the electronics of the phenyl ring, often enhancing π−π stacking interactions with aromatic residues in target protein binding pockets.

-

Escape from Flatland ( Fsp3 Enhancement): Unlike planar arylsulfonyl chlorides (e.g., tosyl chloride), the propane linker introduces sp3 hybridization and a stereocenter. Molecules with higher 3D complexity generally exhibit superior aqueous solubility and lower off-target toxicity, leading to higher clinical translation success rates.

-

The Sulfonamide Pharmacophore: The resulting sulfonamide linkage is highly stable under physiological conditions and serves as an excellent hydrogen-bond donor/acceptor, frequently utilized to anchor molecules within kinase hinge regions or protease active sites.

References

-

"Identity - ECHA CHEM", European Chemicals Agency. URL:[Link]

-

"1533915-56-8 (C9H10ClFO2S) - PubChemLite", University of Luxembourg. URL:[Link]

-

"2-(4-Fluorophenyl)propane-1-sulfonyl chloride | CID 83647486", National Center for Biotechnology Information (PubChem). URL:[Link]

-

"Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides", ACS Publications. URL:[Link]

-

"One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation", Journal of the American Chemical Society. URL:[Link]

Sources

Strategic Utility of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride in Medicinal Chemistry: A Technical Guide

Executive Summary

In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides are indispensable electrophilic reagents used primarily for the formation of sulfonamides and sulfonate esters. 2-(4-Fluorophenyl)propane-1-sulfonyl chloride (CAS: 1533915-56-8) emerges as a highly specialized, bifunctional building block. By bridging the gap between aliphatic and aromatic sulfonyl chlorides, it offers unique steric and electronic properties. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and field-proven experimental protocols for utilizing this compound in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of a building block is the first step in predicting its reactivity and pharmacokinetic contribution to a final drug candidate.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-(4-Fluorophenyl)propane-1-sulfonyl chloride |

| CAS Number | 1533915-56-8 |

| Molecular Formula | C9H10ClFO2S |

| Molecular Weight | 236.69 g/mol |

| PubChem CID | 83647486 |

| SMILES String | CC(CS(=O)(=O)Cl)c1ccc(F)cc1 |

| Hazard Classifications | Acute Tox. 4 (Oral), Skin Corr. 1B, STOT SE 3 |

Data compiled from authoritative chemical databases,[1],[2].

Structural Advantages in Drug Design

The architecture of 2-(4-fluorophenyl)propane-1-sulfonyl chloride is highly privileged in medicinal chemistry due to two key structural motifs:

-

The 4-Fluorophenyl Moiety: The substitution of hydrogen with fluorine at the para position of the phenyl ring is a classic bioisosteric strategy. Fluorine's high electronegativity and strong C-F bond significantly increase the metabolic stability of the molecule by blocking cytochrome P450-mediated aromatic oxidation. Furthermore, it modulates the lipophilicity (LogP) of the final scaffold, often enhancing cellular permeability.

-

The Branched Propyl Linker: Unlike direct arylsulfonyl chlorides (e.g., tosyl chloride or benzenesulfonyl chloride), the presence of the branched aliphatic chain (propane-1-sulfonyl) introduces a chiral center at the C2 position. This increases the sp³ character (fraction of sp³ carbons, Fsp³) of the resulting drug candidate. Increasing Fsp³ aligns with the "escape from flatland" paradigm in modern drug design, which is statistically correlated with reduced off-target toxicity, lower aggregation, and improved aqueous solubility.

Mechanistic Reactivity & Synthesis Pathways

The primary application of 2-(4-fluorophenyl)propane-1-sulfonyl chloride is the sulfonylation of primary and secondary amines to yield stable sulfonamides. The reactivity of aliphatic sulfonyl chlorides requires careful mechanistic consideration.

Because this is an aliphatic sulfonyl chloride with protons on the adjacent carbon network, there is a distinct risk of forming a highly reactive sulfene intermediate (via the elimination of HCl) if overly strong or unhindered bases are employed. To prevent this side reaction, the reaction is driven through a direct bimolecular nucleophilic substitution pathway using mild, sterically hindered bases.

Nucleophilic substitution mechanism for sulfonamide synthesis from sulfonyl chlorides.

Experimental Protocols: Sulfonamide Synthesis

To ensure a self-validating and high-yielding reaction, the following protocol emphasizes strict anhydrous conditions and strategic reagent selection.

Causality of Experimental Choices (E-E-A-T)

-

Solvent Selection (Anhydrous DCM): Moisture must be strictly excluded. Water acts as a competing nucleophile, leading to the hydrolysis of the sulfonyl chloride into the corresponding, unreactive sulfonic acid.

-

Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is strongly preferred over Triethylamine (TEA). DIPEA is significantly more sterically hindered, which minimizes its ability to act as a competing nucleophile and suppresses the base-catalyzed elimination pathway that leads to unwanted sulfene formation.

-

Thermal Control (0 °C Addition): The initial nucleophilic attack is exothermic. Performing the addition at 0 °C controls the reaction kinetics, preventing thermal degradation of the electrophile.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask under vacuum and backfill with dry Nitrogen (N₂). Add the target amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve 2-(4-Fluorophenyl)propane-1-sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes to maintain thermal control.

-

Reaction Propagation: Remove the ice bath. Allow the mixture to gradually warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor the consumption of the amine via Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching & Aqueous Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with:

-

1N Aqueous HCl: To protonate and remove unreacted amine and DIPEA.

-

Saturated Aqueous NaHCO₃: To neutralize any residual acid.

-

Brine (Saturated NaCl): To pre-dry the organic layer and remove water-soluble impurities.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (using a Hexanes/Ethyl Acetate gradient) to isolate the analytically pure sulfonamide.

Step-by-step experimental workflow for sulfonamide synthesis under anhydrous conditions.

Safety, Storage, and Handling

According to the European Chemicals Agency (ECHA), 2-(4-fluorophenyl)propane-1-sulfonyl chloride is classified under GHS as Danger [2]. It is corrosive to the skin (Skin Corr. 1B) and acts as a specific target organ toxicant causing respiratory irritation (STOT SE 3).

-

Storage Protocols: The compound must be stored under an inert atmosphere (Argon or N₂) at 2–8 °C. Sulfonyl chlorides degrade rapidly upon exposure to atmospheric moisture, generating hydrochloric acid (HCl) gas and sulfonic acids. This degradation can dangerously pressurize sealed containers over time.

-

Handling: All manipulations must be performed inside a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat. In the event of skin contact, flush the affected area immediately with copious amounts of water and seek medical attention.

References

-

Sigma-Aldrich. "Propane chloride | 2-(4-fluorophenyl)propane-1-sulfonyl chloride."

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 83647486, 2-(4-Fluorophenyl)propane-1-sulfonyl chloride." 1

-

European Chemicals Agency (ECHA). "2-(4-fluorophenyl)propane-1-sulfonyl chloride - ECHA CHEM." 2

-

BenchChem. "A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis."

Sources

2-(4-Fluorophenyl)propane-1-sulfonyl chloride molecular weight

An In-depth Technical Guide to 2-(4-Fluorophenyl)propane-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

2-(4-Fluorophenyl)propane-1-sulfonyl chloride is a key organic intermediate whose value in pharmaceutical and chemical research is derived from its distinct structural components: a highly reactive sulfonyl chloride group and a fluorinated aromatic ring. The sulfonyl chloride moiety serves as a potent electrophile, enabling the facile construction of sulfonamides, a privileged scaffold in medicinal chemistry.[1] Concurrently, the 4-fluorophenyl group often confers advantageous pharmacological properties to parent molecules, such as enhanced metabolic stability and improved binding affinity.[2] This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)propane-1-sulfonyl chloride, detailing its physicochemical properties, synthetic routes, characteristic reactivity, and strategic applications for professionals in drug discovery and development.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research.

Chemical Structure

The molecule consists of a propane backbone substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl) and at the 2-position with a 4-fluorophenyl group.

Caption: Structure of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride.

Physicochemical Data

The fundamental identifiers and properties of the molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(4-fluorophenyl)propane-1-sulfonyl chloride | [3] |

| CAS Number | 1533915-56-8 | [3] |

| Molecular Formula | C₉H₁₀ClFO₂S | [3] |

| Molecular Weight | 236.69 g/mol | Calculated |

The Role of Key Structural Motifs in Drug Development

The utility of this reagent in drug discovery is not accidental; it is a direct consequence of the predictable and advantageous functions of its constituent parts.

The Sulfonyl Chloride Group: A Reactive Handle for Medicinal Chemistry

The sulfonyl chloride functional group is a powerful electrophile, making it an ideal precursor for a variety of sulfur(VI) compounds. Its primary utility lies in its reaction with primary and secondary amines to form highly stable sulfonamide linkages. The sulfonamide motif is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs, from antibiotics to diuretics. The introduction of a sulfonyl group can modulate a molecule's physicochemical properties, including solubility and acidity.[1] Furthermore, the two oxygen atoms can act as hydrogen bond acceptors, potentially enhancing binding affinity with biological targets.[1]

The Fluorophenyl Moiety: Enhancing Pharmacological Properties

The strategic incorporation of fluorine into drug candidates is a widely used tactic to optimize pharmacokinetic and pharmacodynamic profiles. The para-fluoro substituent on the phenyl ring can have several positive impacts:

-

Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), increasing the drug's half-life.[2]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding potency.[2]

-

Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[2]

The value of this specific chiral fluorinated backbone is exemplified by its presence in the precursor to Aprepitant, a potent antiemetic drug.[2][4]

Synthetic Strategies

The synthesis of 2-(4-fluorophenyl)propane-1-sulfonyl chloride can be approached through established methods for sulfonyl chloride formation. The choice of method depends on the availability of starting materials and the desired scale.

Proposed Synthetic Pathway: Oxidative Chlorination of a Thiol Precursor

A robust and common method for preparing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol. This pathway offers high yields and utilizes readily available reagents.

Caption: Workflow for the synthesis via oxidative chlorination.

Experimental Protocol: Oxidative Chlorination

This protocol is a representative procedure based on general methods for converting thiols to sulfonyl chlorides.[5][6]

-

Preparation: To a stirred solution of 2-(4-fluorophenyl)propane-1-thiol (1.0 eq) in a suitable solvent mixture (e.g., dichloromethane and water) cooled to 0-5 °C in an ice bath, add a source of acid such as concentrated HCl.

-

Oxidative Chlorination: Slowly add an oxidative chlorinating agent, such as N-chlorosuccinimide (NCS) or household bleach (sodium hypochlorite solution), portion-wise or dropwise, ensuring the temperature remains below 10 °C. The causality for this low temperature is to control the highly exothermic reaction and prevent over-oxidation or side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting thiol is fully consumed. This self-validating step ensures the reaction has gone to completion before proceeding.

-

Workup: Once complete, quench any excess oxidant by adding a reducing agent like sodium sulfite solution. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. The product can be further purified by vacuum distillation or chromatography if necessary.

Alternative Strategy: Late-Stage Functionalization from a Sulfonamide

A modern and elegant approach involves the conversion of a primary sulfonamide to a sulfonyl chloride.[7] This method is particularly valuable for its mild conditions and high functional group tolerance, making it suitable for complex molecules.

Experimental Protocol: Pyrylium-Mediated Conversion

This protocol is adapted from the work of Cornella and coworkers.[7]

-

Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), combine 2-(4-fluorophenyl)propane-1-sulfonamide (1.0 eq), Pyry-BF₄ salt (2.0 eq), and anhydrous magnesium chloride (2.5 eq).

-

Reaction: Add a suitable anhydrous solvent (e.g., t-BuOH) and heat the mixture to 60 °C. The pyrylium salt activates the otherwise unreactive sulfonamide NH₂ group, enabling its conversion.

-

Monitoring: Stir the reaction for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

-

Isolation: Upon completion, cool the reaction mixture and purify directly by flash column chromatography to isolate the desired 2-(4-fluorophenyl)propane-1-sulfonyl chloride. The mildness of this method often precludes the need for a harsh aqueous workup.

Reactivity and Synthetic Utility

The primary value of 2-(4-fluorophenyl)propane-1-sulfonyl chloride is as an electrophilic building block for creating new C-S bonds, most notably in the synthesis of sulfonamides.

Detailed Protocol: Synthesis of a Model Sulfonamide

This protocol demonstrates the quintessential reaction of the title compound with an amine to form a sulfonamide.

Caption: General reaction scheme for sulfonamide synthesis.

-

Setup: Dissolve the amine (e.g., benzylamine, 1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C. The base is essential to neutralize the HCl byproduct generated during the reaction.

-

Addition: Prepare a solution of 2-(4-fluorophenyl)propane-1-sulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution. Maintaining a low temperature controls the reaction rate.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

-

Workup: Quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography.

Characterization and Analytical Techniques

The identity and purity of 2-(4-fluorophenyl)propane-1-sulfonyl chloride are confirmed using standard spectroscopic methods. The expected spectral features are predictable based on its structure.[8]

| Technique | Expected Features |

| ¹H NMR | A significantly deshielded multiplet for the CH₂ protons adjacent to the -SO₂Cl group (expected δ > 3.5 ppm). A multiplet for the benzylic CH proton. A doublet for the terminal CH₃ group. Aromatic protons will appear in the δ 7.0-7.5 ppm region, showing coupling patterns characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | A carbon signal for the CH₂-SO₂Cl group shifted downfield. Signals for the aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. |

| IR Spectroscopy | Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group, typically found around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[8] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[8] Fragmentation patterns would likely include the loss of Cl and SO₂. |

Conclusion and Applications in Drug Discovery

2-(4-Fluorophenyl)propane-1-sulfonyl chloride is a high-value, specialized reagent for medicinal chemists and drug development professionals. Its utility is threefold:

-

Efficient Precursor: It provides a direct and efficient route to the synthesis of sulfonamides and related derivatives.

-

Pharmacophore Introduction: It allows for the seamless incorporation of the 2-(4-fluorophenyl)propane scaffold, a motif associated with beneficial pharmacological effects.[2]

-

Library Synthesis: It is an ideal building block for creating diverse libraries of novel sulfonamide-containing compounds for high-throughput screening, accelerating the discovery of new therapeutic agents.

By leveraging the well-defined reactivity of the sulfonyl chloride and the advantageous properties imparted by the fluorophenyl moiety, researchers can rationally design and synthesize next-generation drug candidates.

References

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

-

Chemsrc. 1-Propanesulfonyl chloride | CAS#:10147-36-1. [Link]

-

ECHA. 2-(4-fluorophenyl)propane-1-sulfonyl chloride. [Link]

-

PubChem. 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. [Link]

- Google Patents.

-

PubChemLite. 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (C8H8ClFO2S). [Link]

-

Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Heliyon, 7(1), e05940. [Link]

-

ResearchGate. Application of Sulfonyl in Drug Design. [Link]

-

Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

PubMed. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]

-

Wiley Online Library. Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ECHA CHEM [chem.echa.europa.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 2-(4-Fluorophenyl)propane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)propane-1-sulfonyl chloride, a fluorinated alkyl-aryl sulfonyl chloride of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer a robust resource for its synthesis, characterization, and potential applications. The inclusion of a detailed, plausible synthetic protocol, predicted spectroscopic data, and a discussion of its reactivity profile aims to empower researchers in utilizing this compound as a versatile building block in drug discovery and development.

Introduction: The Significance of Fluorinated Sulfonyl Chlorides in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the sulfonyl chloride functional group is a cornerstone of synthetic chemistry, serving as a versatile precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing moieties. These functional groups are present in a wide array of approved pharmaceuticals. The combination of a fluorinated aromatic ring and a sulfonyl chloride in a single molecule, as in 2-(4-fluorophenyl)propane-1-sulfonyl chloride, presents a valuable synthon for the development of novel therapeutic agents. This guide aims to provide a detailed technical overview of this compound, from its fundamental structure to its potential applications.

Molecular Structure and Properties

2-(4-Fluorophenyl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClFO2S.[2]

| Property | Value | Source |

| IUPAC Name | 2-(4-fluorophenyl)propane-1-sulfonyl chloride | [2] |

| CAS Number | 1533915-56-8 | [2] |

| Molecular Formula | C9H10ClFO2S | [2] |

| Molecular Weight | 236.69 g/mol | Calculated |

Structural Diagram:

Caption: 2D structure of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride.

Proposed Synthesis Protocol

3.1. Overall Synthetic Scheme

Caption: Proposed synthetic workflow for 2-(4-Fluorophenyl)propane-1-sulfonyl chloride.

3.2. Step 1: Synthesis of 2-(4-Fluorophenyl)propane-1-thiol

This step involves the conversion of the primary alcohol to a thiol via an isothiouronium salt intermediate. This is a well-established method for the synthesis of thiols from alcohols.

Experimental Protocol:

-

Formation of the Isothiouronium Salt:

-

To a stirred solution of 2-(4-fluorophenyl)propan-1-ol (1 equivalent) in a suitable solvent such as toluene, add thiourea (1.1 equivalents).

-

Slowly add hydrobromic acid (48% aqueous solution, 1.2 equivalents) at room temperature.

-

Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the S-(2-(4-fluorophenyl)propyl)isothiouronium bromide salt.

-

Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

-

-

Hydrolysis to the Thiol:

-

Suspend the crude isothiouronium salt in a degassed solution of sodium hydroxide (e.g., 10% aqueous solution).

-

Heat the mixture under a nitrogen atmosphere to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-fluorophenyl)propane-1-thiol.

-

Purify the crude thiol by vacuum distillation.

-

3.3. Step 2: Oxidative Chlorination to 2-(4-Fluorophenyl)propane-1-sulfonyl chloride

The direct oxidative chlorination of the synthesized thiol will yield the desired sulfonyl chloride. Several reagents can be employed for this transformation. A mild and efficient method utilizes N-chlorosuccinimide (NCS) in the presence of an acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the purified 2-(4-fluorophenyl)propane-1-thiol (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (2.5 - 3 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).

-

Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 2-(4-fluorophenyl)propane-1-sulfonyl chloride.

-

Due to the reactive nature of sulfonyl chlorides, purification should be performed cautiously, for example, by short-path distillation under high vacuum or by flash chromatography on silica gel using a non-polar eluent system, if the compound is sufficiently stable.

Reactivity and Mechanistic Insights

The reactivity of 2-(4-fluorophenyl)propane-1-sulfonyl chloride is primarily governed by the electrophilic nature of the sulfur atom. The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.

4.1. Nucleophilic Substitution

The sulfonyl chloride readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters, respectively. These reactions are fundamental in drug synthesis.

Sources

Reactivity of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride

An In-depth Technical Guide on the

Abstract

This technical guide provides a comprehensive examination of the reactivity of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride, a versatile reagent in modern organic synthesis. The document elucidates the core chemical principles governing its transformations, with a particular focus on its utility in the synthesis of sulfonamides and sulfonate esters—scaffolds of significant interest in medicinal chemistry. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for key transformations, and discuss the factors influencing reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated sulfonyl chloride in their synthetic endeavors.

Introduction: The Role of Sulfonyl Chlorides in Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and synthetically valuable electrophilic compounds.[1] Their importance is rooted in their ability to readily react with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively.[1][2] The sulfonamide moiety, in particular, is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs.[1]

2-(4-Fluorophenyl)propane-1-sulfonyl chloride (CAS No. 1533915-56-8) is a specific reagent that combines the high reactivity of the sulfonyl chloride group with the unique electronic properties of a fluorinated aromatic ring. The presence of fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making this building block particularly attractive for drug discovery programs.

This guide will dissect the reactivity of this compound, moving from its fundamental molecular structure to its practical application in key synthetic transformations.

Molecular Structure and Electronic Profile

The reactivity of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride is a direct consequence of its molecular architecture. The central sulfur atom is the electrophilic heart of the molecule, rendered highly electron-deficient by the strong electron-withdrawing effects of two oxygen atoms and a chlorine atom.[2] This pronounced electrophilicity makes it a prime target for nucleophilic attack.

| Property | Value |

| IUPAC Name | 2-(4-fluorophenyl)propane-1-sulfonyl chloride |

| CAS Number | 1533915-56-8 |

| Molecular Formula | C₉H₁₀ClFO₂S |

| EC Number | 101-161-0 |

The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center.[2] The reaction mechanism can proceed through either a concerted S(_N)2-like pathway or a stepwise addition-elimination process involving a trigonal bipyramidal intermediate, depending on the specific nucleophile and reaction conditions.[2][3]

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

Core Chemical Transformations and Protocols

The synthetic utility of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride is best demonstrated through its most common reactions.

Sulfonamide Formation: A Gateway to Bioactive Molecules

The reaction between sulfonyl chlorides and primary or secondary amines is a cornerstone for synthesizing sulfonamides.[2] This transformation is robust and widely employed in the creation of compound libraries for pharmaceutical screening.[1] The reaction proceeds efficiently, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid generated as a byproduct.[2]

Experimental Protocol: General Synthesis of a Sulfonamide

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 eq) and a suitable base such as pyridine or triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Prepare a solution of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction with the addition of water or 1 M HCl. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Sulfonate Ester Formation: Activating Alcohols

The reaction of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride with alcohols provides a direct route to sulfonate esters. This is a powerful synthetic strategy as it converts a hydroxyl group, which is a poor leaving group, into a sulfonate, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[2]

Experimental Protocol: General Synthesis of a Sulfonate Ester

-

Preparation: Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine in a flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: If not using pyridine as the solvent, slowly add anhydrous pyridine (1.5 eq) to the stirred solution.[4]

-

Addition of Sulfonyl Chloride: Add 2-(4-Fluorophenyl)propane-1-sulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.[4]

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).[4]

-

Work-up: Quench the reaction by the slow addition of 1 M HCl. Separate the organic layer.[4]

-

Purification: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

-

Final Product: Purify the crude product by flash column chromatography to obtain the pure sulfonate ester.[4]

Caption: Experimental workflow for sulfonate ester synthesis.

Stability and Handling Considerations

Like most sulfonyl chlorides, 2-(4-Fluorophenyl)propane-1-sulfonyl chloride is sensitive to moisture and can undergo hydrolysis to the corresponding sulfonic acid.[5][6][7] Thermal decomposition is also a potential concern at elevated temperatures.[8] Therefore, proper handling and storage are critical to ensure its reactivity and purity.

Best Practices for Handling:

-

Inert Atmosphere: Always handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[8]

-

Dry Glassware: Ensure all glassware is thoroughly oven-dried before use.

-

Anhydrous Reagents: Use anhydrous solvents and reagents to prevent hydrolysis.

-

Controlled Temperature: Reactions should be conducted at controlled, and often low, temperatures to minimize decomposition and side reactions.[8]

-

Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from moisture.

Applications in Drug Discovery and Development

While specific FDA-approved drugs containing the 2-(4-fluorophenyl)propane-1-sulfonyl moiety are not prominently documented, the strategic value of this building block is clear. It serves as a precursor for introducing a fluorinated sulfonamide scaffold into potential drug candidates. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.[9]

The sulfonamide functional group itself is a key pharmacophore in numerous drugs, including:

-

Carbonic Anhydrase Inhibitors (e.g., Acetazolamide)[1]

-

COX-2 Inhibitors (e.g., Celecoxib)[1]

-

Antibacterial "Sulfa Drugs" (e.g., Sulfanilamide)[1]

-

HIV Protease Inhibitors (e.g., Darunavir)[1]

Therefore, 2-(4-Fluorophenyl)propane-1-sulfonyl chloride is an ideal starting material for generating novel compound libraries for screening against these and other biological targets. Its structure allows for systematic modification and exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Conclusion

2-(4-Fluorophenyl)propane-1-sulfonyl chloride is a powerful and versatile electrophilic reagent. Its reactivity is dominated by the highly electrophilic sulfur center, enabling facile reactions with nucleophiles to form sulfonamides and sulfonate esters. A thorough understanding of its reactivity, combined with careful handling to prevent decomposition, allows chemists to effectively utilize this building block for the synthesis of complex molecules. Its potential for creating novel, fluorinated compounds makes it a valuable tool for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

-

2-(4-fluorophenyl)propane-1-sulfonyl chloride. ECHA CHEM. [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

-

Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [Link]

-

Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Rsc.org. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

-

Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. [Link]

-

Synthesis of Sulfonyl Fluorides from Sulfonamides. Wiley Online Library. [Link]

-

4-Fluorophenylacetyl chloride. PubChem. [Link]

-

Exploring Sulfonyl Chloride Organic Chemistry: Applications Beyond Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

-

reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. National Center for Biotechnology Information. [Link]

-

1-Propanesulfonyl chloride. Chemsrc. [Link]

-

MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Texas at El Paso. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Handling, Safety, and Application of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride

Executive Summary

In modern drug development and medicinal chemistry, sulfonyl chlorides are indispensable electrophilic building blocks used to construct sulfonamides—a privileged pharmacophore present in numerous antimicrobial, anti-inflammatory, and antiviral agents. 2-(4-Fluorophenyl)propane-1-sulfonyl chloride (CAS: 1533915-56-8) is a highly specialized intermediate featuring both a sulfonyl chloride moiety and an electron-withdrawing fluorophenyl group.

While highly valuable for synthesizing complex APIs (Active Pharmaceutical Ingredients), this compound presents significant handling challenges. Like most sulfonyl chlorides, it is highly reactive, moisture-sensitive, and corrosive. This whitepaper provides researchers and process chemists with an in-depth, self-validating framework for the safe handling, storage, and synthetic application of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride, grounded in mechanistic causality and established chemical safety protocols.

Physicochemical Properties & Reactivity Profile

To handle 2-(4-Fluorophenyl)propane-1-sulfonyl chloride safely, one must first understand its reactivity at a molecular level. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The Hydrolysis Mechanism (Degradation Pathway)

When exposed to ambient moisture, the compound undergoes rapid hydrolysis. Water acts as a nucleophile, attacking the electrophilic sulfur center in a predominantly SN2 -like transition state[1]. This nucleophilic attack displaces the chloride ion, resulting in the formation of the corresponding sulfonic acid and the release of hydrogen chloride (HCl) gas[2].

The generation of HCl gas is the primary safety hazard during storage and handling. If moisture infiltrates a sealed container, the continuous evolution of HCl gas can lead to severe overpressurization and subsequent explosive rupture of the vessel[3].

Quantitative Data Summary

The following table summarizes the core physicochemical and safety data for 2-(4-Fluorophenyl)propane-1-sulfonyl chloride, derived from industry classifications and standard safety data sheets[4].

| Property / Parameter | Value / Description |

| Chemical Name | 2-(4-Fluorophenyl)propane-1-sulfonyl chloride |

| CAS Number | 1533915-56-8 |

| Molecular Formula | C₉H₁₀ClFO₂S |

| Molecular Weight | 236.69 g/mol |

| Physical State | Solid / Powder (Typical) |

| Hazard Classifications | Skin Corr. 1B (H314), Acute Tox. 4 (H302), STOT SE 3 (H335) |

| Incompatibilities | Water, alcohols, primary/secondary amines, strong bases, oxidizers |

Safety Logic and Environmental Controls (E-E-A-T Framework)

Standard operating procedures (SOPs) often list safety steps without explaining the why. The following protocols are designed as self-validating systems where the mechanistic hazard dictates the environmental control.

-

Hazard: Corrosivity and Tissue Damage (Skin Corr. 1B). The compound causes severe, irreversible skin burns and eye damage upon contact.

-

Control (PPE): Heavy-duty acid-resistant gloves (e.g., Neoprene or thick Nitrile), a chemically resistant lab coat, and a full face shield over safety goggles. Causality: Standard latex gloves offer insufficient breakthrough time against corrosive halogenated compounds.

-

Hazard: Moisture Reactivity and Toxic Gas Evolution. Reacts violently with water to form HCl[3].

-

Control (Environment): All handling must occur within a certified chemical fume hood under a continuous blanket of inert gas (Nitrogen or Argon). Causality: The fume hood captures any inadvertently released HCl vapors, while the inert atmosphere prevents ambient water vapor from initiating the hydrolysis cascade.

Reaction Pathways Visualization

Caption: Reaction pathways of sulfonyl chloride: hydrolysis (degradation) vs. amination (synthesis).

Experimental Workflows

Protocol 1: Handling and Dispensing under Inert Atmosphere

To prevent degradation, 2-(4-Fluorophenyl)propane-1-sulfonyl chloride must be handled using Schlenk line techniques.

Step-by-Step Methodology:

-

Glassware Preparation: Flame-dry or oven-dry (120 °C for >4 hours) a Schlenk flask and a magnetic stir bar. Assemble while hot and cool under a continuous stream of dry Nitrogen or Argon.

-

Purging the System: Perform three vacuum-nitrogen cycles. Causality: This completely displaces ambient oxygen and atmospheric moisture from the reaction vessel.

-

Dispensing: Weigh the required mass of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride rapidly in a glovebox, or if weighing on a benchtop, transfer immediately to the purged flask and re-apply a vacuum-nitrogen cycle.

-

Solvent Addition: Inject anhydrous solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran) through a rubber septum using a dry, nitrogen-flushed syringe.

Caption: Step-by-step logical workflow for safe handling and dispensing under inert atmosphere.

Protocol 2: Typical Sulfonamide Synthesis

The most common application of this reagent is the synthesis of sulfonamides via reaction with a primary or secondary amine[5].

Step-by-Step Methodology:

-

Amine Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the target primary amine (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Base Addition: Add an organic base, such as Triethylamine (TEA) or Pyridine (1.5 to 2.0 equiv), to the solution. Causality: The base is critical as it acts as an acid scavenger. It neutralizes the HCl generated during the reaction. Without the base, the HCl would protonate the unreacted primary amine, rendering it non-nucleophilic and stalling the reaction[5].

-

Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C.

-

Electrophile Addition: Dissolve 2-(4-Fluorophenyl)propane-1-sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes. Causality: Dropwise addition at 0 °C prevents exothermic runaway and minimizes the formation of di-sulfonylated byproducts[5].

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours, monitoring completion via TLC or LC-MS.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3 ). Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Quenching and Waste Disposal

Never dispose of unreacted sulfonyl chlorides directly into aqueous waste streams. Direct contact with bulk water can cause a violent, exothermic reaction[3].

Safe Quenching Protocol:

-

Dilute the residual 2-(4-Fluorophenyl)propane-1-sulfonyl chloride in a compatible, non-reactive solvent (e.g., THF or DCM).

-

Place the flask in an ice bath to control the heat of neutralization.

-

Slowly, dropwise, add a dilute alkaline solution (e.g., 1M NaOH or saturated NaHCO3 ) under vigorous stirring.

-

Once gas evolution (CO₂ if using bicarbonate) ceases and the mixture reaches a stable pH of 7-8, the resulting sulfonic acid salt solution can be safely transferred to the appropriate halogenated aqueous waste container.

References

- Propane chloride | Sigma-Aldrich: 2-(4-fluorophenyl)propane-1-sulfonyl chloride - sigmaaldrich.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSzUxEGbus91yI6r5lheLnOsoJyBA3xubDnS_TnSp10M-HW_ozhdRXAiGz5toQTOod8ddRqzkaYjH9WzlFe-7JCDpjlToBGbCe7DY-X0NG1NorF5EYQQMzUQvM8k-tP6kCDVFAO4falh5q3Zb_sH9TdDinR3pceIaQrxgNifWaY8d8hSMd3C3_g8r2zUn3K4IB4FmqBgN2awOo6Hq3jrZ7uceDL08c10IfoTP-Db7elKAkeOUyWBPKY0m4IJM6I0p2o0AR3JBijOqbU3OUHhM=]

- Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - coleparmer.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBrbe6nvUPMBvPoEdalrpSq9ThsWiUl6vPy8hh0qoTsWPioY_IHaU_9Qp74zLXBDZjiwsMIAKfj7VByjIV45vGTLzDTCHoxiDJ5NcR9sPOy_d01SSIvXDGM0NymfgNN3CA3Q9AZcKETVGSqsQ=]

- D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET - tcichemicals.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIw5ois06xIGOaH7-8GY1-op2iONaIwnl9iydCTZYq13Jx0cClBB3v0atnHSttUxSWwbO2fxMAQoPEk1cWNgj6urJdK_-oENXcUzmaR1FpEWqk9-w7DTGP_RbMif6Ukq-aU4mzEOBNtbluptWiMsgX]

- 2-(4-fluorophenyl)propane-1-sulfonyl chloride - ECHA CHEM - europa.eu -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvHQm2HHiYfy7zKe4ikhYCJN_krScqcWutbPv05WAa6qav0iUbK6Cldlu4UBr8BvhuphrMAf6kReA4ubJwNvh0Gf_OhsvHFKbqT92f8SH9L9gzndDNn9jMsklGveFB2XRnAA==]

- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention - horiazonchemical.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf0O9zfbnVSNGSIUD14CPw0AtksSPFtG5pLjFkV4bYtCyO6JZgO5Q0j0gBmG-DeM3yZ6bnIMRWgn5hDZDnKQNnsrwVaflx2VudQJXtiK-2Dai4yFwKzDIH9lro6AU0xBSPeLolG7zGrhWGFP-IM8OkQdPh1O5HaId-Fs8w4qXT3XtbLStqsRTgn6j1OUmafFnWjKOKsMWKzQOcP5TE9INWBRQ=]

- Technical Support Center: Sulfonamide Synthesis with Primary Amines - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7cHh7cniczOrJbH6l8zPExu33iYzQMoYCSR45ZaZp3-QPsLfOXszvv9LMALsQoTwtflxXOpR4yNieDbKiUZD0IGOrYAgrG5HIR31IiIRgrAtiMxiIZZepkwoMfCDYJaQK00dbfsNFVQelh2LIOleHWPcJUtgxOsJk0juE9zkDwMEDw5Jzy8ubQadw_91OmS2V61Zhcln6NmacX9CV1w==]

- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjtwdPQKURQ7ypbqI7NTXTcHFIyKnuALRlYoo7w1uD1CSEdsTxfOcxkkvMfI-fQ1KnrFoiZH0YHK5RnjFV-cd1CUCaaUsm0dOZj-K8FikFbyitGacs34K1ny2NZ6wDsRnYd7SqSGPuuiIVEA==]

Sources

- 1. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. ECHA CHEM [chem.echa.europa.eu]

- 5. benchchem.com [benchchem.com]

Solvation Dynamics and Reactivity Profiling of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride in Organic Media

Executive Summary

In modern drug discovery, fluorinated sulfonyl chlorides are indispensable electrophilic building blocks used to synthesize sulfonamide-based active pharmaceutical ingredients (APIs). 2-(4-Fluorophenyl)propane-1-sulfonyl chloride (CAS: 1533915-56-8) is a highly specialized intermediate that imparts both lipophilicity and metabolic stability to target pharmacophores. However, working with this compound requires a rigorous understanding of its solvation dynamics. This technical whitepaper explores the critical distinction between physical dissolution and chemical degradation (solvolysis) across different solvent classes, providing drug development professionals with causality-driven, self-validating protocols for handling and reaction optimization.

Physicochemical Profiling and Structural Implications

The molecular architecture of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride dictates its behavior in solution. The compound features a highly electrophilic hexavalent sulfur center flanked by a branched propane backbone and a 4-fluorophenyl group.

-

Lipophilicity: The predicted XlogP of 2.8 indicates a highly lipophilic nature, driving its affinity for non-polar and polar aprotic solvents [1][1].

-

Electrophilicity: The sulfonyl chloride moiety (-SO₂Cl) is inherently reactive. While the branched propane chain provides mild steric hindrance compared to simpler analogs like 2[2], the sulfur atom remains highly susceptible to nucleophilic attack by protic species [3][3].

Table 1: Physicochemical & Solvation Profile

| Parameter / Solvent Class | Value / Solvation Behavior | Mechanistic Rationale |

|---|---|---|

| Molecular Weight | 236.69 g/mol | Standard basis for stoichiometric calculations. |

| Monoisotopic Mass | 236.0074 Da | Target parameter for high-resolution mass spectrometry. |

| Predicted XlogP | 2.8 | High lipophilicity favors van der Waals interactions in non-polar media. |

| Aprotic Solvents (DCM, THF, Chloroform) | >50 mg/mL (Highly Soluble) | Favorable dipole-dipole interactions; chemically inert environment. |

| Protic Solvents (MeOH, EtOH) | Apparent Solubility (Reactive) | Rapid solvolysis forms sulfonate esters; unsuitable as stock diluents. |

| Aqueous Media | Insoluble / Reactive | Hydrolyzes exothermically to sulfonic acid and HCl gas. |

Mechanistic Insights: Solvation vs. Solvolysis

A common pitfall in early-stage drug development is conflating "apparent solubility" with "stable solvation." When 2-(4-Fluorophenyl)propane-1-sulfonyl chloride is introduced to an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), it undergoes true thermodynamic dissolution. The solvent molecules surround the solute without breaking covalent bonds.

Conversely, introducing this compound to protic solvents (alcohols, water, or unshielded amines) initiates solvolysis . Because the sulfonyl group is highly electrophilic, the oxygen atom of an alcohol or water molecule acts as a nucleophile, attacking the sulfur center. This displaces the chloride ion, resulting in the exothermic formation of sulfonate esters or sulfonic acids, accompanied by the release of corrosive hydrogen chloride (HCl) [3][3].

Bifurcated pathways of the sulfonyl chloride in aprotic vs. protic media.

Self-Validating Experimental Protocols

To ensure scientific integrity, handling and reacting 2-(4-Fluorophenyl)propane-1-sulfonyl chloride must follow self-validating systems where causality drives every methodological choice.

Protocol A: Anhydrous Stock Solution Preparation & Validation

Direct LC-MS analysis of sulfonyl chlorides is notoriously unreliable because the aqueous mobile phases used in chromatography rapidly hydrolyze the compound into its corresponding sulfonic acid, leading to false degradation reports. This protocol utilizes an in situ derivatization step to validate stability.

-

Vessel Preparation: Flame-dry a Schlenk flask and purge with ultra-high purity Argon. Causality: Atmospheric moisture is sufficient to initiate slow hydrolysis.

-

Dissolution: Dissolve 100 mg of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride [4][4] in 5.0 mL of anhydrous, amylene-stabilized Dichloromethane (DCM).

-

Validation via Derivatization:

-

Extract a 10 µL aliquot of the stock solution.

-

Quench immediately into a vial containing 1 mL of acetonitrile and 50 µL of diethylamine.

-

Causality: Diethylamine rapidly and quantitatively converts the intact sulfonyl chloride into a stable diethyl sulfonamide.

-

-

LC-MS Analysis: Inject the quenched sample. The presence of the diethyl sulfonamide mass peak confirms the stock solution is intact and free of sulfonic acid degradation.

Protocol B: Standard Operating Procedure for Sulfonamide Synthesis

When utilizing this compound for API synthesis, managing the exothermic release of HCl is paramount to prevent the stalling of the reaction.

-

Reaction Setup: In a dry flask under N₂, combine the target primary/secondary amine (1.0 eq) and anhydrous DCM.

-

Acid Scavenging: Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.5 eq). Causality: Sulfonyl chloride reactions generate stoichiometric HCl. Without a non-nucleophilic base to scavenge this acid, the target amine will protonate into an unreactive ammonium salt, halting the reaction.

-

Thermal Control: Cool the mixture to 0°C using an ice bath. Causality: The nucleophilic substitution is highly exothermic; cooling prevents side reactions and limits the degradation of the sulfonyl chloride.

-

Addition: Add 2-(4-Fluorophenyl)propane-1-sulfonyl chloride (1.1 eq) dropwise as a solution in DCM.

-

Workup: After warming to room temperature and confirming completion via TLC, quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove excess pyridine/DIPEA), dry over Na₂SO₄, and concentrate.

Self-validating anhydrous workflow for sulfonamide synthesis.

Implications for Drug Development

The strategic incorporation of the 2-(4-fluorophenyl)propane moiety into pharmacophores leverages the unique properties of fluorine—specifically, its ability to increase metabolic resistance against cytochrome P450 enzymes while modulating the overall lipophilicity of the drug molecule. By strictly adhering to anhydrous handling protocols and utilizing aprotic solvents (like DCM or THF) for solvation, researchers can prevent the premature solvolysis of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride. This ensures high-yielding, reproducible generation of sulfonamide libraries, minimizing costly downstream purification of sulfonic acid byproducts.

References

- "Propane chloride | Sigma-Aldrich: 2-(4-fluorophenyl)propane-1-sulfonyl chloride." Sigma-Aldrich.

- "Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations." Jinli Chemical.

- "Methanesulfonyl chloride - Wikipedia." Wikipedia.

- "1533915-56-8 (C9H10ClFO2S) - PubChemLite." Université du Luxembourg.

- "2-(4-Fluorophenyl)propane-1-sulfonyl chloride | C9H10ClFO2S." PubChem (NIH).

Sources

Application Note: Catalytic Strategies for 2-(4-Fluorophenyl)propane-1-sulfonyl Chloride

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

2-(4-Fluorophenyl)propane-1-sulfonyl chloride (CAS: 1533915-56-8) is a highly versatile aliphatic sulfonyl chloride building block. Featuring both a reactive electrophilic sulfur center and a fluorinated aromatic moiety, it is a privileged scaffold in medicinal chemistry. This application note details two divergent catalytic paradigms for its functionalization: nucleophilic catalysis for the high-yield synthesis of sulfonamide pharmacophores, and visible-light photoredox catalysis for desulfonylative C(sp³)–C(sp³) cross-coupling.

Nucleophilic Catalysis: DMAP-Mediated Sulfonamidation

Mechanistic Causality

While traditional sulfonylation protocols rely on pyridine as both a solvent and a base, these conditions often fail or proceed sluggishly when applied to sterically hindered amines or less reactive alcohols. To overcome this efficiency barrier, 4-Dimethylaminopyridine (DMAP) is deployed as a superior nucleophilic catalyst[1].

The fundamental causality behind DMAP's enhanced catalytic activity lies in resonance stabilization. Upon nucleophilic attack by DMAP on 2-(4-fluorophenyl)propane-1-sulfonyl chloride, an N-sulfonyl-4-dimethylaminopyridinium intermediate is formed[1]. The dimethylamino group strongly donates electron density into the pyridine ring, stabilizing the positive charge of this transient species[1]. This highly electrophilic intermediate rapidly undergoes nucleophilic attack by the target amine, displacing the DMAP catalyst and forming the sulfonamide product with significantly lower activation energy than the uncatalyzed pathway[1]. Furthermore, transitioning from neat pyridine to a catalytic DMAP system (1–10 mol%) in a non-coordinating solvent like dichloromethane (DCM) suppresses unwanted side reactions and drastically improves overall atom economy[2].

Figure 1: Catalytic cycle of DMAP-mediated sulfonamidation highlighting nucleophilic activation.

Protocol 1: High-Yield Synthesis of Sulfonamides

Self-Validating Workflow:

-

Preparation: Dissolve the amine nucleophile (1.0 equiv) and DMAP (0.05–0.1 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.25 M concentration. Causality: DCM provides optimal solvation for the ionic N-sulfonyl-DMAP intermediate without acting as a competing nucleophile[2].

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) or triethylamine (1.5 equiv) to the stirring solution. Causality: A stoichiometric, non-nucleophilic base is strictly required to scavenge the generated HCl byproduct, preventing the protonation and subsequent deactivation of both the nucleophile and the DMAP catalyst[1].

-

Electrophile Addition: Cool the reaction vessel to 0 °C. Slowly add 2-(4-fluorophenyl)propane-1-sulfonyl chloride (1.05 equiv) dropwise. Causality: Dropwise addition at reduced temperatures controls the exothermic formation of the highly reactive intermediate, mitigating degradation pathways[2].

-

Reaction & Workup: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC/LC-MS. Upon completion, quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Photoredox Catalysis: Desulfonylative Radical Cross-Coupling

Mechanistic Causality

Unlike aromatic sulfonyl chlorides (which often form stable sulfonyl radicals), aliphatic sulfonyl chlorides are excellent precursors for the generation of alkyl radicals via desulfonylation[3]. This property can be elegantly exploited using visible-light photoredox catalysis.

When a photocatalyst such as fac-Ir(ppy)₃ is irradiated with blue light, it transitions to a highly reducing excited state (*Ir^III)[4]. This excited species transfers a single electron (SET) to 2-(4-fluorophenyl)propane-1-sulfonyl chloride, generating a transient sulfonyl radical anion[4]. Because the aliphatic backbone provides only weak inductive stabilization (+I effect) to the sulfur center, the radical anion rapidly fragments, extruding sulfur dioxide (SO₂) gas and a chloride ion[3]. This irreversible extrusion drives the formation of the 2-(4-fluorophenyl)propyl radical. This reactive primary radical can then be intercepted by electron-deficient olefins (e.g., acrylates) in a Giese-type addition to form complex, functionalized C(sp³)–C(sp³) scaffolds.

Figure 2: Photoredox-catalyzed desulfonylative cross-coupling via single-electron transfer (SET).

Protocol 2: Visible-Light Mediated Desulfonylative Alkylation

Self-Validating Workflow:

-

Mixture Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2-(4-fluorophenyl)propane-1-sulfonyl chloride (1.0 equiv), an electron-deficient olefin (e.g., methyl acrylate, 2.0 equiv), and fac-Ir(ppy)₃ (1–2 mol%).

-

Solvent and Additives: Add anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration, followed by a stoichiometric reductant (e.g., Hantzsch ester or a tertiary amine, 1.5 equiv). Causality: MeCN provides the necessary polarity to stabilize SET-generated ionic intermediates. The sacrificial reductant is critical to turn over the photocatalytic cycle, reducing the Ir^IV intermediate back to the ground state Ir^III[4].

-

Degassing: Seal the tube and degas the solution via three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Its rigorous exclusion is an absolute requisite for maintaining the lifetime of the excited state photocatalyst and preventing the formation of unwanted peroxyl radicals.

-

Irradiation: Backfill with Argon and irradiate the mixture with 450 nm Blue LEDs at room temperature for 12–16 hours. Causality: The 450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of fac-Ir(ppy)₃.

-

Workup: Concentrate the crude mixture in vacuo and purify via silica gel chromatography to isolate the alkylated product.

Quantitative Data & Catalyst Benchmarking

The following table summarizes the operational parameters and typical outcomes for the two distinct catalytic pathways utilizing 2-(4-fluorophenyl)propane-1-sulfonyl chloride.

| Parameter | DMAP-Catalyzed Sulfonamidation | Photoredox Desulfonylation |

| Primary Catalyst | 4-Dimethylaminopyridine (DMAP) | fac-Ir(ppy)₃ |

| Catalyst Loading | 5 – 10 mol% | 1 – 2 mol% |

| Key Intermediate | N-Sulfonyl-DMAP cation | 2-(4-Fluorophenyl)propyl radical |

| Thermodynamic Driver | Resonance stabilization & HCl scavenging | Single Electron Transfer (SET) & SO₂ extrusion |

| Typical Yields | 85% – 98% | 65% – 82% |

| Primary Application | Synthesis of sulfonamide pharmacophores | Late-stage C(sp³)–C(sp³) functionalization |

References

- Source: sigmaaldrich.

- Source: benchchem.

- Source: nih.

- Source: ijpsjournal.

- Source: benchchem.

Sources

Application Note: Microwave-Assisted Synthesis of Sulfonamides utilizing 2-(4-Fluorophenyl)propane-1-sulfonyl Chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

Sulfonamides represent a "privileged structure" in medicinal chemistry, exhibiting broad-spectrum biological activities including antibacterial, antineoplastic, and antiviral properties[1]. The incorporation of a fluorine atom, as seen in2 (PubChem CID: 83647486), enhances metabolic stability by blocking CYP450 oxidation and modulates lipophilicity, making it a highly valuable building block for drug development[2].

However, synthesizing sulfonamides from this specific precursor presents unique kinetic challenges. Traditional sulfonamidation relies on conductive heating, which often requires prolonged reaction times and harsh conditions that can lead to the hydrolysis of the sulfonyl chloride. Microwave-assisted organic synthesis (MAOS) leverages dielectric heating to drastically reduce reaction times from hours to minutes while improving yields and purity[1][3].

Causality in Experimental Design: Overcoming Steric Hindrance

As a Senior Application Scientist, I emphasize that protocol design must be driven by the inherent physical chemistry of the reagents. The structure of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride features a propyl chain branched at the 2-position with a bulky 4-fluorophenyl group.

-

The Kinetic Problem: This branching creates significant steric hindrance around the highly electrophilic sulfonyl chloride center. Under conventional thermal conditions, the activation energy required for a nucleophilic amine to attack the sulfur atom is high, leading to sluggish reaction rates and allowing competitive side reactions (like hydrolysis) to dominate.

-

The MAOS Solution: Microwave irradiation directly couples with the highly polar S-Cl bond and the amine dipole. This localized "superheating" (dielectric polarization) rapidly overcomes the steric activation energy barrier without raising the bulk temperature to degradative levels[4].

-

Solvent-Free Catalysis: Utilizing solid supports like Montmorillonite K10 under solvent-free microwave conditions acts as a green catalytic system. The acidic sites on the clay activate the sulfonyl group, while the absence of a liquid solvent prevents the competitive hydrolysis of the sulfonyl chloride back to a sulfonic acid[1][5].

Workflow Visualization

Fig 1. Microwave-assisted sulfonamidation workflow overcoming steric hindrance.

Self-Validating Protocol: Solvent-Free Microwave Sulfonamidation